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Compound of Interest

Compound Name: 1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene
Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-5-nitrobenzene
(CAS No: 123158-76-9), a tri-substituted aromatic compound of significant interest to
researchers in medicinal chemistry, agrochemicals, and materials science. The document
details the molecule's structural characteristics, physicochemical properties, and predicted
spectroscopic data. Furthermore, it outlines a plausible synthetic pathway with a detailed
experimental protocol and discusses the compound's chemical reactivity, highlighting its
potential as a versatile building block for the synthesis of more complex molecules. This guide
is intended for researchers, scientists, and drug development professionals seeking a detailed
understanding of this compound's core attributes.

Molecular Structure and Identification

1-Chloro-3-iodo-5-nitrobenzene is a benzene ring substituted with a chlorine atom, an iodine
atom, and a nitro group at the 1, 3, and 5 positions, respectively. The presence of three
different functional groups on the aromatic ring, each with distinct electronic and steric
properties, makes it a valuable and versatile chemical intermediate. The nitro group is strongly
electron-withdrawing, which influences the reactivity of the entire ring system.
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Caption: 2D structure of 1-Chloro-3-iodo-5-nitrobenzene.

The key chemical identifiers for this compound are summarized in the table below.
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Identifier Value

IUPAC Name 1-chloro-3-iodo-5-nitrobenzene[1]

CAS Number 123158-76-9[1][2][3][4]

Molecular Formula CeHsCIINO2[1][2][3]

Molecular Weight 283.45 g/mol [1][2][3]

Canonical SMILES C1=C(C=C(C=C1CI)I)--INVALID-LINK--[O-][1][2]

InChl=1S/C6H3CIINO2/c7-4-1-5(8)3-6(2-
4)9(10)11/h1-3H[1]

InChl

InChlKey MHCNYROPQXSCSQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of 1-Chloro-3-iodo-5-nitrobenzene are crucial for its
handling, storage, and application in synthesis.

Property Value Source
Melting Point 70 °C [3]
Density 2.094 g/cm3 [3]
LogP 3.376 [4]
Polar Surface Area 45.82 Az [4]

N Keep in a dark place, sealed in
Storage Conditions [3]
dry, room temperature.

Spectroscopic Characterization (Predicted)

While specific experimental data is not widely published, the spectral characteristics of 1-
Chloro-3-iodo-5-nitrobenzene can be reliably predicted based on its structure and
comparison with analogous compounds.
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'H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the
aromatic region (6 7.5-8.5 ppm) corresponding to the three protons on the benzene ring.
Each proton will appear as a triplet or a doublet of doublets due to meta-coupling with the
other two protons. The proton at C4 (between the chloro and iodo groups) would be the most
upfield, while the proton at C2 (between the chloro and nitro groups) and C6 (between the
iodo and nitro groups) would be further downfield due to the deshielding effect of the
adjacent nitro group.

13C NMR Spectroscopy: The spectrum will display six unique signals for the six aromatic
carbons. The carbons directly attached to the electron-withdrawing nitro group (C5), chlorine
(C1), and iodine (C3) will have characteristic chemical shifts. The C-I bond will show the
most upfield shift among the substituted carbons, while the C-NO:z will be significantly
downfield.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic
absorption bands for the nitro group, typically appearing around 1530 cm~* (asymmetric
stretch) and 1350 cm~! (symmetric stretch). Other expected peaks include C-H stretching for
the aromatic ring (~3100-3000 cm~1), C=C ring stretching (~1600-1450 cm~1), and C-CI
stretching (~800-600 cm™1).

Mass Spectrometry (MS): In an electron ionization (El) mass spectrum, the molecular ion
peak (M*) would be observed at m/z 283. The spectrum will also show a characteristic M+2
peak at m/z 285 with an intensity approximately one-third of the M* peak, which is indicative
of the presence of a single chlorine atom. Common fragmentation pathways would include
the loss of NOz (m/z 237), O, and the halogen atoms.

Synthesis and Reactivity
Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 1-Chloro-3-iodo-5-nitrobenzene is the
direct electrophilic iodination of the commercially available starting material, 1-chloro-3-
nitrobenzene. The nitro and chloro groups are meta-directing, which favors substitution at the
C5 position. The reaction typically requires an iodine source, such as molecular iodine (I2), and
a strong oxidizing agent or Lewis acid catalyst to generate the electrophilic iodine species.
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1-Chloro-3-nitrobenzene Electrophilic lodination

I2, H2SO4, HNOs3
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1-Chloro-3-iodo-5-nitrobenzene

Caption: Proposed synthesis of 1-Chloro-3-iodo-5-nitrobenzene.

Experimental Protocol: lodination of 1-Chloro-3-
hitrobenzene

Disclaimer: This protocol is a representative example and should only be performed by trained
professionals in a suitable laboratory setting with appropriate safety precautions.

» Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser, add 1-chloro-3-nitrobenzene (1 equivalent) and
concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

o Addition of Reagents: Add finely powdered iodine (1.1 equivalents) to the stirred mixture.
Subsequently, add a mixture of concentrated sulfuric acid and nitric acid dropwise via the
dropping funnel, ensuring the temperature remains below 10 °C.

» Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Workup: Once the reaction is complete, cool the mixture and carefully pour it onto crushed
ice. The crude product will precipitate as a solid.

 Purification: Filter the solid, wash thoroughly with cold water to remove acid, and then with a
sodium thiosulfate solution to remove unreacted iodine. The crude product can be further
purified by recrystallization from a suitable solvent like ethanol to yield pure 1-Chloro-3-
iodo-5-nitrobenzene.
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Chemical Reactivity and Applications

The utility of 1-Chloro-3-iodo-5-nitrobenzene as a synthetic intermediate stems from the
differential reactivity of its functional groups.

o Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for
cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig
amination. This allows for the selective introduction of aryl, alkynyl, or amino groups at the
C3 position. The C-Cl bond is significantly less reactive and will typically remain intact under
conditions optimized for C-1 coupling.

e Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative
(3-chloro-5-iodoaniline) using standard reducing agents like tin(ll) chloride (SnClz), hydrogen
gas with a palladium catalyst (H2/Pd-C), or iron in acidic media. This resulting amino group is
a key functional handle for further transformations, such as amide bond formation or
diazotization.

» Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the
nitro group activates the aromatic ring for SNAr. While the chlorine atom is at a meta position
relative to the nitro group, the overall electron deficiency of the ring can still facilitate
substitution under forcing conditions, though it is less favored than at ortho/para positions.

1-Chloro-3-iodo-5-nitrobenzene

Pd Catalyst, SnCI2/HCI or Strong Nucleophile,
Boronic Acid| H2/Pd-C Heat

Potential Reactions

Suzuki Coupling Nitro Reduction SNAr

(at C-1 bond) (NO2 -> NH2) (at C-Cl, less favored)

Click to download full resolution via product page

Caption: Key reactivity pathways for 1-Chloro-3-iodo-5-nitrobenzene.
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This trifunctional reactivity makes the compound an excellent scaffold in drug discovery,
allowing for the stepwise and regioselective construction of complex molecular architectures.

Conclusion

1-Chloro-3-iodo-5-nitrobenzene is a highly functionalized aromatic compound with a well-
defined molecular structure. Its combination of a reactive iodine atom suitable for cross-
coupling, a reducible nitro group, and a more stable chlorine atom provides a powerful platform
for synthetic chemists. The predictable reactivity allows for its strategic use in the synthesis of
pharmaceuticals, agrochemicals, and novel organic materials, making it a valuable building
block for advanced scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b175260?utm_src=pdf-body
https://www.benchchem.com/product/b175260?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3-iodo-5-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3-iodo-5-nitrobenzene
https://cenmed.com/1-chloro-3-iodo-5-nitrobenzene-c09-1585-076/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32594485.htm
https://henankerui.lookchem.com/products/CasNo-123158-76-9-1-chloro-3-iodo-5-nitrobenzene-12878287.html
https://henankerui.lookchem.com/products/CasNo-123158-76-9-1-chloro-3-iodo-5-nitrobenzene-12878287.html
https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure
https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure
https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure
https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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